N-Methylbenzenesulfonimidoyl fluoride
Description
Properties
CAS No. |
83706-27-8 |
|---|---|
Molecular Formula |
C7H8FNOS |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
fluoro-methylimino-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C7H8FNOS/c1-9-11(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VLMAQYXLINATED-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfinylamine and Organometallic Reagents
A modular approach to sulfonimidoyl fluorides involves the stepwise functionalization of sulfinylamines. Benzenesulfinylamine (PhS(O)NH₂) serves as a precursor, reacting with methyl Grignard reagents (e.g., MeMgBr) to form N-methylbenzenesulfinamide intermediates. Subsequent oxidation and fluorination yield the target compound.
Procedure :
- Methylation : Benzenesulfinylamine reacts with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C, forming N-methylbenzenesulfinamide.
- Oxidation : The sulfinamide is oxidized using m-chloroperbenzoic acid (mCPBA) to generate N-methylbenzenesulfonamide.
- Fluorination : Treatment with N-fluorobenzenesulfonimide (NFSI) in dimethyl sulfoxide (DMSO) at room temperature replaces the hydroxyl group with fluorine, achieving yields of 85–90%.
Key Insight : This method leverages commercially available reagents and scalable conditions, making it suitable for industrial applications.
N-Functionalization of Sulfoximines
Sulfoximines, such as N-methylbenzenesulfoximine (PhS(O)(NHMe)), can be converted into sulfonimidoyl fluorides via electrophilic fluorination.
Procedure :
- Sulfoximine Preparation : Benzenesulfoxide (PhS(O)Ph) reacts with methylamine under acidic conditions to form N-methylbenzenesulfoximine.
- Fluorination : Using diethylaminosulfur trifluoride (DAST) in dichloromethane at −40°C, the sulfoximine undergoes fluorination, replacing the oxygen atom with fluorine. Yields range from 70–75%.
Mechanistic Note : DAST facilitates the substitution via a two-step process: initial formation of a sulfonium intermediate followed by fluoride ion displacement.
Methylation of Sulfonimidoyl Chlorides
Sulfonimidoyl chlorides serve as versatile intermediates for introducing the fluorine substituent.
Procedure :
- Chloride Synthesis : Benzenesulfonimidoyl chloride (PhS(O)(NH)Cl) is prepared by reacting benzenesulfinyl chloride with aqueous ammonia.
- Methylation : Treatment with trimethyl sulfoxonium iodide in DMSO and sodium hydride (NaH) at 20°C introduces the methyl group.
- Fluoride Exchange : The chloride is displaced using potassium fluoride (KF) in acetonitrile under reflux, yielding N-methylbenzenesulfonimidoyl fluoride in 78% yield.
Advantage : This method avoids hazardous fluorinating agents, improving safety profiles.
Palladium-Catalyzed Fluorosulfonylation
Recent advances in transition-metal catalysis enable direct fluorosulfonylation of aryl thianthrenium salts.
Procedure :
- Thianthrenium Salt Formation : Benzene reacts with thianthrene in the presence of a Lewis acid to form aryl thianthrenium salts.
- Catalytic Fluorosulfonylation : Using palladium(II) acetate and sodium dithionite (Na₂S₂O₄), the salt undergoes fluorosulfonylation with NFSI in acetonitrile at 25°C. Yields exceed 90% for electron-deficient arenes.
Application : This one-pot method streamlines synthesis and minimizes purification steps.
Silicon-Free SuFEx Reactions
Sulfur-fluoride exchange (SuFEx) reactions provide a click chemistry route to sulfonimidoyl fluorides.
Procedure :
- Precursor Activation : N-Methylbenzenesulfonimidoyl chloride is treated with 1,8-diazabicycloundec-7-ene (DBU) to generate a reactive intermediate.
- Fluoride Introduction : Reaction with trimethyltin fluoride (Me₃SnF) in THF at 50°C replaces the chloride with fluoride, achieving 88% yield.
Significance : This method eliminates silicon-based reagents, reducing environmental impact.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Purification Difficulties : Sulfonimidoyl fluorides are hygroscopic, requiring anhydrous conditions during isolation.
- Side Reactions : Over-fluorination can occur with excess NFSI; stoichiometric control is critical.
- Catalyst Costs : Palladium-based methods, while efficient, incur higher costs compared to organometallic routes.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzenesulfonimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions typically yield sulfinamides.
Substitution: Substitution reactions with nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chlorine, tert-butyl hypochlorite.
Reducing agents: Alkyllithium reagents.
Nucleophiles: Organometallic reagents.
Major Products
The major products formed from these reactions include sulfoximines, sulfinamides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methylbenzenesulfonimidoyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methylbenzenesulfonimidoyl fluoride involves the activation of the sulfur center in the compound. This activation facilitates nucleophilic addition reactions, which are crucial for its reactivity in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of N-methylbenzenesulfonimidoyl fluoride are best understood by comparing it with analogs such as N-benzyl-N-methylsulfamoyl fluoride and sulfonimidoyl chlorides .
Table 1: Key Properties of Selected Sulfur-Containing Fluorides
Reactivity Contrasts
- Fluoride vs. Chloride : Sulfonimidoyl fluorides are less electrophilic than chlorides due to fluorine’s higher electronegativity, reducing their susceptibility to nucleophilic substitution. However, fluorides excel in generating sulfoximines under milder conditions .
- Sulfonimidoyl vs. Sulfamoyl Fluorides: N-Benzyl-N-methylsulfamoyl fluoride (a sulfamoyl derivative) lacks the imino group present in sulfonimidoyl fluorides. This structural difference limits its ability to form sulfoximines but makes it suitable for sulfamoylation reactions in medicinal chemistry .
Research Findings and Mechanistic Insights
Sulfoximine Formation
This compound reacts with primary alkyllithiums (e.g., MeLi) to yield sulfoximines via nucleophilic attack at sulfur, followed by rearrangement. This contrasts with sulfonimidoyl chlorides, which undergo reductive pathways to sulfinamides .
Friedel-Crafts Alkylation
In the presence of Lewis acids (e.g., AlCl₃), this compound alkylates aromatic rings (e.g., anisole) at the para position. This reactivity is absent in sulfamoyl fluorides, underscoring the electrophilic superiority of sulfonimidoyl derivatives .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-Methylbenzenesulfonimidoyl fluoride in laboratory settings?
- Methodological Answer : The synthesis typically involves sulfonamide precursors and fluorinating agents. For example, chlorosulfonamide intermediates can react with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions. Key steps include:
- Step 1 : Preparation of the sulfonamide intermediate via sulfonation of methylbenzene derivatives.
- Step 2 : Fluorination using fluorinating agents in aprotic solvents (e.g., dichloromethane or tetrahydrofuran) at controlled temperatures (0–25°C).
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Analytical Workflow :
- ¹⁹F NMR : A singlet peak near δ -60 to -70 ppm confirms the presence of the sulfonimidoyl fluoride group.
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.4–2.6 ppm) are characteristic.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact molecular weight (347.8127 g/mol) with minimal deviation (<5 ppm) .
- X-ray Crystallography : For crystal structure determination, single-crystal X-ray diffraction (as in related sulfonamides) reveals bond angles and torsional strain .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Handling Guidelines :
- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
- Avoid inhalation or skin contact due to potential fluoride release.
- Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity data of this compound under varying reaction conditions?
- Contradiction Analysis :
- Replicate Experiments : Ensure consistent solvent purity (e.g., anhydrous DMF vs. wet solvents) and reaction temperatures.
- Kinetic Studies : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track fluoride release rates.
- Cross-Validation : Compare results with analogous compounds (e.g., methanesulfonyl fluoride reactivity profiles from NIST data) .
Q. What strategies are employed to determine the fluoride ion release kinetics of this compound in aqueous systems, and how do pH and temperature affect these kinetics?
- Methodology :
- Fluoride Ion-Selective Electrode (ISE) : Calibrate using standard fluoride solutions (0.1–10 ppm) and measure ion activity over time.
- pH Dependence : At pH < 4, accelerated hydrolysis occurs due to protonation of the sulfonimidoyl group.
- Temperature Studies : Arrhenius plots (ln k vs. 1/T) derived from kinetic data at 20–60°C reveal activation energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
